molecular formula C21H16N4O B12921247 N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide CAS No. 62089-21-8

N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B12921247
CAS No.: 62089-21-8
M. Wt: 340.4 g/mol
InChI Key: HGRDNQHFRIQSAH-UHFFFAOYSA-N
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Description

N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine-3-carboxamide core linked to a 4-(1-phenylpyrazol-5-yl)phenyl group. The compound’s design combines pyridine and pyrazole moieties, which are common in bioactive molecules due to their hydrogen-bonding capabilities and aromatic stacking interactions .

Properties

CAS No.

62089-21-8

Molecular Formula

C21H16N4O

Molecular Weight

340.4 g/mol

IUPAC Name

N-[4-(2-phenylpyrazol-3-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H16N4O/c26-21(17-5-4-13-22-15-17)24-18-10-8-16(9-11-18)20-12-14-23-25(20)19-6-2-1-3-7-19/h1-15H,(H,24,26)

InChI Key

HGRDNQHFRIQSAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)nicotinamide typically involves the reaction of 1-phenyl-1H-pyrazole-5-carboxylic acid with 4-aminobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in a solvent such as DMF (dimethylformamide). The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

There is no information within the provided search results regarding the applications of the chemical compound N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide. The search results provide information on the following compounds:

  • 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine This compound can be prepared through a process that involves cyclizing a compound of Formula V in the presence of Lawesson's reagent to obtain a compound of Formula VI . The U.S. Patent No. 7,074,794 describes a process for preparing l-(3-methyl-l-phenyl-5-pyrazolyl)piperazine using l-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid, followed by cyclization with phosphorus oxychloride in pyridine and deprotection with trifluoroacetic acid .
  • {(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone This compound can be prepared through a process that involves: a) cyclizing a compound of Formula V in the presence of Lawesson's reagent to obtain a compound of Formula VI .
  • 4-(1-phenyl-1H-pyrazol-5-yl)pyridine This compound has the molecular formula C14H11N3 . Synonyms include 1269292-42-3 and Pyridine, 4-(1-phenyl-1H-pyrazol-5-yl)- .
  • This compound This compound has the molecular formula C21H16N4O .

Mechanism of Action

The mechanism of action of N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Carboximidamide Derivatives ()

A series of pyrazole-carboximidamide analogs (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) share the pyrazole core but differ in their functional groups. Key distinctions include:

  • Functional Group: The target compound has a pyridine-3-carboxamide group, whereas these analogs feature a carboximidamide (-C(=NH)NH₂) group.
  • Substituent Effects : Electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro, chloro) groups on the phenyl rings in analogs modulate electronic properties and solubility. The target compound’s unsubstituted phenyl groups may reduce polarity compared to halogenated derivatives .

N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide ()

This analog replaces the pyrazole with a triazole ring and positions the carboxamide at pyridine-2 instead of pyridine-3.

  • Heterocycle Impact : Triazoles exhibit distinct hydrogen-bonding and metabolic stability compared to pyrazoles. The 1,2,4-triazole’s smaller size may alter binding pocket compatibility .
  • Substitution Position : Pyridine-2-carboxamide’s spatial orientation could hinder interactions compared to the target’s pyridine-3-carboxamide, which projects the amide group outward for better target engagement .

Q203 ()

Q203 (6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide) is an antitubercular agent targeting F-ATP synthase.

  • Core Structure : Q203 uses an imidazopyridine-carboxamide, which enhances planarity and π-π stacking versus the target’s pyridine-pyrazole system.
  • Substituents : Q203’s trifluoromethoxy and piperidine groups improve lipophilicity and membrane permeability, whereas the target’s simpler structure may limit bioavailability .

Asciminib (ABL001) ()

Asciminib (N-(4-(chlorodifluoromethoxy)phenyl)-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)-pyridine-3-carboxamide) is a BCR-ABL kinase inhibitor.

  • Pyrazole Position : The pyrazole is at pyridine-5 in Asciminib versus the target’s pyrazole at a distal phenyl group. This difference likely alters kinase selectivity.
  • Polar Groups : Asciminib’s hydroxypyrrolidine and chlorodifluoromethoxy groups enhance solubility and target affinity, features absent in the target compound .

N4-Acetylsulfaphenazole ()

N4-Acetylsulfaphenazole (N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}acetamide) shares the phenyl-pyrazole-phenyl motif but replaces carboxamide with a sulfonamide.

  • Linker Group : Sulfonamides are more acidic and rigid than carboxamides, influencing solubility and binding kinetics.
  • Bioactivity : Sulfaphenazole derivatives are sulfonamide antibiotics, suggesting the target’s carboxamide may shift mechanisms toward kinase or enzyme inhibition .

Structural and Functional Comparison Table

Compound Name / Identifier Core Structure Key Functional Groups Notable Substituents Potential Implications Reference
Target Compound Pyridine-3-carboxamide Phenyl-pyrazole-phenyl linkage None Moderate polarity, adaptable binding
Pyrazole-carboximidamide analogs Pyrazole-carboximidamide Carboximidamide (-C(=NH)NH₂) Halogens, methoxy, nitro Enhanced hydrogen bonding, basicity
N-(Triazolyl)pyridine-2-carboxamide Triazole-pyridine-2-carboxamide 1,2,4-Triazole None Metabolic stability, compact binding
Q203 Imidazopyridine-carboxamide Trifluoromethoxy, piperidine Chloro, ethyl High lipophilicity, antitubercular
Asciminib (ABL001) Pyridine-3-carboxamide Hydroxypyrrolidine, chlorodifluoromethoxy Pyrazole at pyridine-5 Kinase inhibition, solubility
N4-Acetylsulfaphenazole Sulfonamide Sulfamoyl (-SO₂NH-) linker Acetamide Antibiotic activity, acidity

Biological Activity

N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide, a compound belonging to the class of pyrazole derivatives, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Molecular Information:

PropertyValue
CAS Number 62089-22-9
Molecular Formula C21H16N4O
Molecular Weight 340.4 g/mol
IUPAC Name This compound
InChI Key YPYHXCBIISHVKV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thereby preventing substrate access. This property is particularly relevant in the context of anti-inflammatory and anticancer activities.
  • Receptor Modulation : It acts as a modulator for certain receptors, influencing cellular signaling pathways that are crucial for processes such as inflammation and cell proliferation.
  • Pathway Interference : The compound may affect several biological pathways, including those related to apoptosis and immune responses.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to the standard dexamethasone .

Anticancer Properties

N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine has been explored for its potential anticancer effects. Research has indicated that certain pyrazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. For example, studies have reported effective inhibition against E. coli and S. aureus, with modifications in the chemical structure enhancing activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine:

  • Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammation in vivo using carrageenan-induced edema models. Compounds showed significant reductions in paw edema compared to control groups .
  • Anticancer Activity Assessment : In vitro studies demonstrated that certain pyrazole derivatives could significantly reduce cell viability in various cancer cell lines, suggesting a potential role as anticancer agents .
  • Antimicrobial Efficacy : A novel series of pyrazole compounds was tested against multiple bacterial strains, revealing that specific structural modifications led to enhanced antimicrobial activity .

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